2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid
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Overview
Description
2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with thioamide compounds in the presence of oxidizing agents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a simpler structure but similar biological activities.
Thiazole: Another heterocyclic compound containing sulfur, often used in medicinal chemistry.
Imidazole: Similar to benzimidazole but lacks the fused benzene ring.
Uniqueness
2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid is unique due to its fused ring structure that combines both benzimidazole and thiazine moieties. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities .
Properties
CAS No. |
1706445-96-6 |
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Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)7-1-2-9-8(5-7)12-10-6-17(16)4-3-13(9)10/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
JIRZGLGYGDSQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC2=NC3=C(N21)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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